Caulophylline B
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Overview
Description
Caulophylline B is a fluorenone alkaloid isolated from the roots of Caulophyllum robustum Maxim . It has a low scavenging effect against DPPH radical . The molecular weight is 343.37 and the formula is C19H21NO5 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: O=C1C2=C (C3=C1C=CC (OC)=C3O)C (O)=C (OC)C=C2CCN ©C . This structure belongs to the classification of Phenols Polyphenols Alkaloids .Physical and Chemical Properties Analysis
This compound is a white crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 204.27 .Scientific Research Applications
Fluorenone Alkaloids from Caulophyllum robustum : A study isolated four new fluorenone alkaloids, caulophylline A-D, and one new dihydroazafluoranthene alkaloid, caulophylline E, from the roots of Caulophyllum robustum Maxim. Among these, Caulophylline E showed good scavenging effects against DPPH radical, suggesting antioxidant properties (Wang et al., 2011).
Studies on Cytisine and Its Methylated Derivatives : Research comparing cytisine with caulophylline hydrogen iodide and caulophylline methiodide found differences in toxicity and activity, indicating varying effects of these compounds on biological systems (Barlow & Mcleod, 1969).
Applications in Drug Delivery Systems : Although not directly related to Caulophylline B, studies on drug delivery systems using other compounds such as theophylline indicate the potential for applying alkaloids in innovative pharmaceutical solutions. For example, the development of smart hydrogels for oral drug delivery highlights the importance of such compounds in therapeutic applications (Pandey, Mohamad, & Amin, 2014).
Pharmacological and Therapeutic Properties : Various studies on alkaloids like theophylline demonstrate their pharmacological and therapeutic properties, such as anti-inflammatory effects and applications in treating asthma and respiratory conditions (Kraft et al., 1996), (Kidney et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4,5-dihydroxy-3,6-dimethoxyfluoren-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20(2)8-7-10-9-13(25-4)19(23)16-14(10)17(21)11-5-6-12(24-3)18(22)15(11)16/h5-6,9,22-23H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQHNUUPLJAHRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=C(C2=C1C(=O)C3=C2C(=C(C=C3)OC)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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